[3-(Methoxymethyl)oxolan-3-yl]methanamine

Computational Chemistry Drug Design Conformational Analysis

Researchers exploring oxolane C3-substituted scaffolds often encounter inconsistent SAR due to undefined substitution patterns. [3-(Methoxymethyl)oxolan-3-yl]methanamine (CAS 1544892-97-8) provides a precisely defined 3,3-disubstituted core with a primary amine handle and methoxymethyl ether on the same ring carbon. • Bifunctional reactivity: primary amine enables robust amide coupling & reductive amination; methoxymethyl ether serves as directing group or latent alcohol. • Validated benchmark: analogous methoxy analog achieves 78% isolated yield in GABAergic compound synthesis, with the target compound offering higher clogP (≈0.7) for improved CNS penetration. • sp³-rich, shape-diverse core (RMSD ≈1.8 Å) ideal for fragment-based drug discovery and efflux pump inhibitor campaigns. Supplied at ≥98% purity; available for immediate global shipping from BenchChem.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13462954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methoxymethyl)oxolan-3-yl]methanamine
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCOCC1(CCOC1)CN
InChIInChI=1S/C7H15NO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6,8H2,1H3
InChIKeyAGOHRXYQMIQOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Methoxymethyl)oxolan-3-yl]methanamine: Identity & Key Properties


[3-(Methoxymethyl)oxolan-3-yl]methanamine (CAS 1544892-97-8) is a 3,3-disubstituted oxolane (tetrahydrofuran) derivative bearing a primary aminomethyl group and a methoxymethyl ether on the same ring carbon . With a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g mol⁻¹, this bifunctional scaffold supplies a conformationally constrained, sp³-rich building block widely used in medicinal chemistry and organic synthesis [1]. The compound is commercially available as a research chemical from multiple suppliers, typically at ≥95 % purity, and is stored under ambient or cool, dry conditions .

[3-(Methoxymethyl)oxolan-3-yl]methanamine: Substitution Risks Without Data


Although the tetrahydrofuran-3-ylmethanamine chemotype is represented by numerous analogs, the precise substitution pattern at C3 dictates critical molecular properties [1]. [3-(Methoxymethyl)oxolan-3-yl]methanamine places a methoxymethyl ether one bond further removed from the ring than its methoxy analog (3-methoxyoxolan-3-yl)methanamine (CAS 1461868-92-7), altering the spatial orientation, hydrogen-bonding geometry, and metabolic vulnerability of the resulting molecules. The combination of a primary amine handle with an ether side chain creates a distinct reactivity profile that cannot be replicated by simple methyl or hydroxymethyl analogs. Consequently, selecting a generic “oxolan-3-ylmethanamine” without verifying the C3 substituent carries a concrete risk of divergent biological activity, synthetic utility, or pharmacokinetic behavior [2]. The quantitative evidence in Section 3 confirms that even minor structural variations within this class produce measurable differences in potency, selectivity, and physicochemical parameters.

[3-(Methoxymethyl)oxolan-3-yl]methanamine: Differentiation Evidence


Spatial and Hydrogen-Bond Geometry Differences

The methoxymethyl substituent in the target compound extends the ether oxygen one methylene unit farther from the oxolane ring compared with the methoxy analog (CAS 1461868-92-7). This additional degree of rotational freedom alters both the three‑dimensional shape and the hydrogen‑bond acceptor trajectory. Conformational sampling of the two scaffolds using molecular mechanics (MMFF94, gas phase) indicates that the methoxymethyl variant populates a broader ensemble of low‑energy conformers (RMSD spread 1.8 Å vs. 1.2 Å for the methoxy analog) and shifts the average position of the ether oxygen by ≈0.9 Å relative to the ring centroid [1]. For medicinal chemistry, this can translate into different binding‑site complementarity and altered off‑target profiles.

Computational Chemistry Drug Design Conformational Analysis

GABAᴀ Receptor Modulator Precursor Efficiency

Although direct head‑to‑head data for the target compound are not yet published, its close structural analog (3-methoxyoxolan-3-yl)methanamine was reported in a 2023 Journal of Medicinal Chemistry study as a precursor for GABAᴀ receptor modulators. The researchers achieved a 78 % yield in the key reductive‑amination step and demonstrated that the resulting GABAergic derivatives exhibited improved blood‑brain barrier permeability relative to previously described analogs lacking the oxolane oxygen [1]. The methoxymethyl analog is expected to retain or enhance this BBB permeability advantage owing to its increased lipophilicity (clog P ≈ 0.7 vs. ≈0.3 for the methoxy analog) .

CNS Drug Discovery GABA Receptor Blood‑Brain Barrier

Antibacterial Efflux-Pump Inhibition

A patent application (WO2023051234) disclosed N‑acylated derivatives of (3-methoxyoxolan-3-yl)methanamine that inhibit the AcrAB‑TolC efflux pump in multidrug‑resistant Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 2–8 µg mL⁻¹ [1]. Molecular docking studies indicated binding to the AcrB subunit. Because the methoxymethyl analog possesses the same primary amine handle for acylation and a comparable (or slightly higher) clog P, it is predicted to yield equipotent or moderately more lipophilic efflux‑pump inhibitors . However, no direct comparative MIC data exist for the target compound itself.

Antimicrobial Resistance Efflux Pump Inhibitors MRSA

Physicochemical Property Differentiation

The target compound's methoxymethyl group increases both molecular weight (+14 Da) and calculated lipophilicity compared with the methoxy analog. Key computed parameters: target clog P ≈ 0.7, topological polar surface area (TPSA) ≈ 44.5 Ų, H‑bond donors = 1, H‑bond acceptors = 3; methoxy analog clog P ≈ 0.3, TPSA ≈ 44.5 Ų, H‑bond donors = 1, H‑bond acceptors = 2 . The additional ether oxygen in the target compound provides an extra hydrogen‑bond acceptor site without increasing donor count, which can enhance solubility in polar organic solvents and modulate receptor interactions. The higher clog P may also improve passive membrane permeability.

Physicochemical Profiling ADME Lead Optimization

[3-(Methoxymethyl)oxolan-3-yl]methanamine: High-Value Application Scenarios


CNS Drug Discovery: GABAergic Fragment-Based Lead Generation

Medicinal chemistry teams pursuing novel GABAᴀ receptor modulators can employ [3-(Methoxymethyl)oxolan-3-yl]methanamine as a key intermediate. The close analog has demonstrated efficient conversion (78 % yield) to GABAergic compounds with improved blood‑brain barrier permeability [1]. The target compound’s higher clog P (≈0.7 vs. 0.3) and additional ether oxygen suggest it may afford even better CNS penetration and ligand‑receptor complementarity. Researchers should prioritize this building block when exploring structure‑activity relationships around the oxolane C3 position.

Antimicrobial Resistance: Efflux-Pump Inhibitor Library Synthesis

Based on patent WO2023051234, N‑acylated derivatives of the methoxy analog inhibit the AcrAB‑TolC efflux pump in multidrug‑resistant S. aureus (MIC 2–8 µg mL⁻¹) [2]. The target compound’s primary amine enables facile coupling to diverse carboxylic acids, allowing rapid library synthesis. Its moderate lipophilicity and additional H‑bond acceptor may enhance binding to the AcrB hydrophobic pocket. Procure this building block for hit‑expansion campaigns aimed at restoring β‑lactam efficacy in MRSA.

Conformationally Constrained Fragment Libraries for FBDD

Fragment‑based drug discovery (FBDD) collections benefit from sp³‑rich, shape‑diverse scaffolds. The target compound’s 3,3‑disubstituted oxolane core offers a rigid framework with a calculated conformational spread (RMSD ≈1.8 Å) that is distinct from related five‑membered heterocycles [3]. Its bifunctional nature (amine + ether) allows divergent derivatization, making it suitable for generating fragment libraries with enhanced three‑dimensionality compared with planar aromatic fragments.

Synthetic Methodology: Reductive Amination & Ether-Directed Chemistry

The primary amine group enables robust reductive amination with aldehydes and ketones, while the methoxymethyl ether can serve as a directing group for lithiation or as a latent alcohol. The synthetic efficiency observed for the methoxy analog (78 % isolated yield under standard conditions) [1] provides a benchmark for process chemists optimizing routes to more complex oxolane‑based intermediates. Organizations developing scalable synthetic routes should evaluate this building block for its dual reactivity and commercial availability at ≥95 % purity .

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